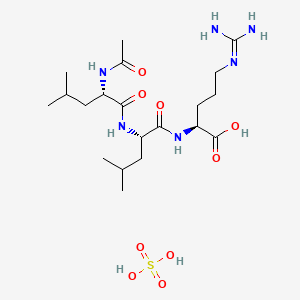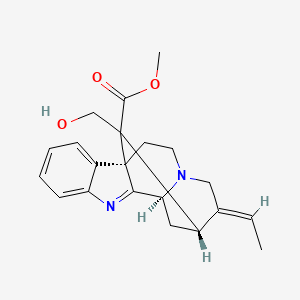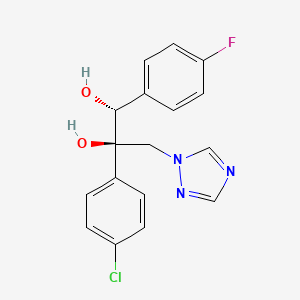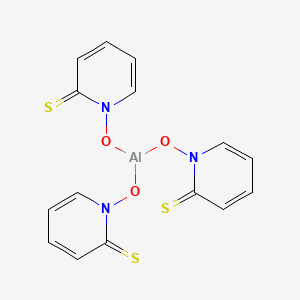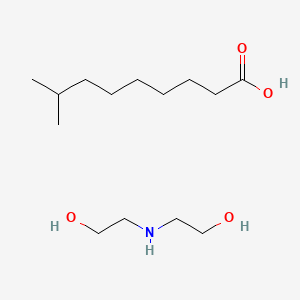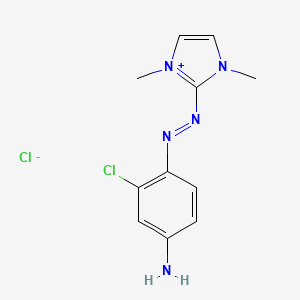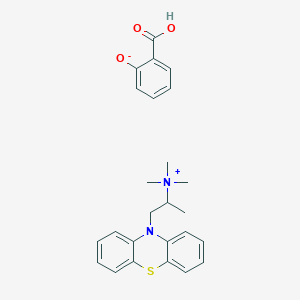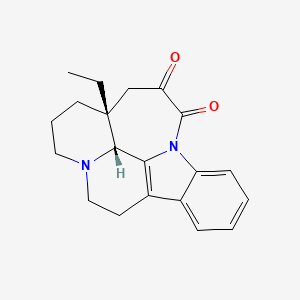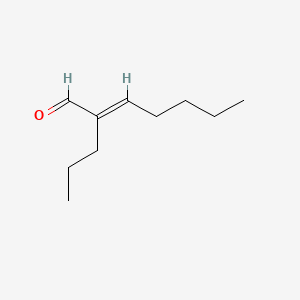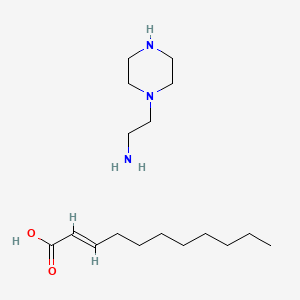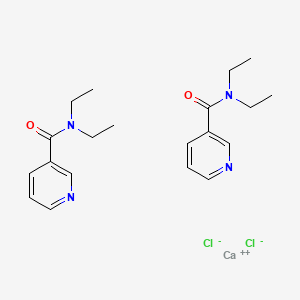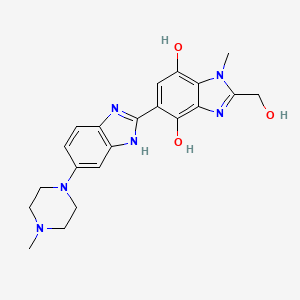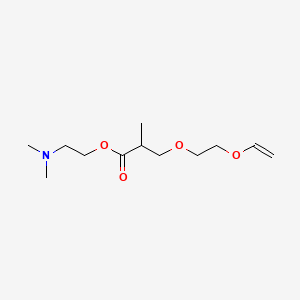
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by the presence of a dimethylamino group, a vinyloxy group, and an isobutyrate ester. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate typically involves the reaction of 2-(dimethylamino)ethanol with 3-(2-(vinyloxy)ethoxy)isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted products where the vinyloxy group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyloxy group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the vinyloxy and isobutyrate ester groups.
2-(2-(Vinyloxy)ethoxy)ethanol: Contains the vinyloxy group but lacks the dimethylamino and isobutyrate ester groups.
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)propanoate: Similar structure but with a propanoate ester instead of an isobutyrate ester.
Uniqueness
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is unique due to the combination of its functional groups, which provide distinct reactivity and applications. The presence of both the dimethylamino and vinyloxy groups allows for versatile chemical reactions and interactions, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
94201-47-5 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3 |
Clave InChI |
YLKWAHLUPYJYQF-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOC=C)C(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


